molecular formula C20H22ClN3O3 B4199423 4-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide

4-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide

Cat. No.: B4199423
M. Wt: 387.9 g/mol
InChI Key: MTWCOZCTRZVDQN-UHFFFAOYSA-N
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Description

4-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, in particular, is characterized by the presence of an azepane ring, a chloro-substituted phenyl group, and a nitrobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Nitration of Benzamide: The nitration of benzamide can be achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the azepane ring with the nitrobenzamide moiety under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Reduction: Formation of the corresponding amine derivative.

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways and interactions.

    Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide would depend on its specific biological target and application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-(1-azepanyl)-N-(2-methylphenyl)-3-nitrobenzamide: Similar structure but with a different substitution pattern on the phenyl ring.

    4-(1-azepanyl)-N-(5-chlorophenyl)-3-nitrobenzamide: Similar structure but without the methyl group on the phenyl ring.

    4-(1-azepanyl)-N-(5-chloro-2-methylphenyl)-3-aminobenzamide: Similar structure but with an amine group instead of a nitro group.

Uniqueness

4-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide is unique due to its specific substitution pattern and combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-(azepan-1-yl)-N-(5-chloro-2-methylphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-14-6-8-16(21)13-17(14)22-20(25)15-7-9-18(19(12-15)24(26)27)23-10-4-2-3-5-11-23/h6-9,12-13H,2-5,10-11H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWCOZCTRZVDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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